molecular formula C8H4Cl2N2O2 B500887 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 353258-33-0

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B500887
CAS No.: 353258-33-0
M. Wt: 231.03g/mol
InChI Key: OKRIIMVNXKTCPK-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a high-value chemical building block for constructing novel bioactive molecules, particularly within the pharmacologically significant imidazo[1,2-a]pyridine class . This scaffold is recognized for its wide spectrum of biological activities, making it a crucial intermediate in medicinal chemistry research . The presence of both a carboxylic acid and halogen substituents on the core structure provides distinct synthetic handles for further functionalization, primarily via Pd-catalyzed cross-coupling reactions or conversion into amides . Researchers utilize this compound to develop potential therapeutic agents, as imidazo[1,2-a]pyridine-based molecules are found in clinically used drugs and candidates with demonstrated anti-tubercular, anticancer, antiviral, and antibacterial properties . The specific 2-carboxylic acid derivative is instrumental in the synthesis of carboxamide analogues, which are key structural motifs in several marketed drugs and bioactive compounds, such as the gastric proton pump inhibitor Linaprazan . As a versatile synthetic intermediate, it enables the exploration of structure-activity relationships and the development of new candidates for treating conditions like heart failure, insomnia, and various infectious diseases . This compound is intended for use in scientific research and laboratory applications only.

Properties

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O2/c9-4-1-5(10)7-11-6(8(13)14)3-12(7)2-4/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRIIMVNXKTCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353258-33-0
Record name 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Preparation Methods

Condensation of 2-Amino-4,6-dichloropyridine

The most direct route involves cyclizing 2-amino-4,6-dichloropyridine with α-bromoacetic acid derivatives. For example, reacting 2-amino-4,6-dichloropyridine with ethyl bromoacetate in dimethylformamide (DMF) at 120°C forms the imidazo ring, yielding ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate. Subsequent hydrolysis with aqueous NaOH converts the ester to the carboxylic acid (Fig. 1A).

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the amino group attacks the α-carbon of bromoacetate, followed by dehydrohalogenation to form the fused ring.

Palladium-Catalyzed Cross-Coupling Methods

Microwave-Assisted Carbonylation

A patent-derived method (WO2012/136531) employs palladium catalysis under microwave conditions. Starting with 3-bromo-6,8-dichloroimidazo[1,2-a]pyridine, a carbonylative coupling with carbon monoxide (1 atm) and triethylamine in methanol at 130°C introduces the carboxylic acid group at position 2 (Fig. 1B). This one-pot method achieves 55–70% yield, leveraging microwave irradiation to accelerate reaction kinetics.

Optimization Notes :

  • Catalyst: Pd(dppf)Cl₂ enhances regioselectivity.

  • Solvent: 1-Methyl-2-pyrrolidinone (NMP) improves CO solubility.

Halogenation Strategies

Directed Chlorination of Imidazo[1,2-a]pyridine

Chlorination at positions 6 and 8 is achieved using POCl₃ in the presence of DMF (Vilsmeier-Haack conditions). For instance, treating imidazo[1,2-a]pyridine-2-carboxylic acid with excess POCl₃ at 80°C introduces chlorine atoms meta to the carboxyl group. However, over-chlorination and poor regiocontrol limit yields to 30–50%.

Challenges :

  • The carboxyl group directs electrophilic substitution to positions 5 and 7, necessitating pre-halogenated precursors for 6,8-dichloro products.

Hydrolysis and Functional Group Interconversion

Ester to Carboxylic Acid Conversion

Hydrolysis of ethyl or methyl esters is a reliable final step. For example, ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate reacts with LiOH in THF/water (3:1) at 60°C for 4 hours, yielding the carboxylic acid in >90% purity.

Conditions :

  • Base: LiOH avoids saponification side reactions.

  • Solvent: Tetrahydrofuran (THF) enhances ester solubility.

Chemical Reactions Analysis

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid has shown potential as a lead compound in drug discovery. Its biological activities include:

  • Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
    6-Chloroimidazo[1,2-a]pyridineS. aureus32 µg/mL
    6,8-Dichloroimidazo[1,2-a]pyridineE. coli16 µg/mL
  • Anticancer Activity : The anticancer potential of this compound has been documented in various studies. It has shown cytotoxic effects against melanoma B16F10 cells and Friend erythroleukemia cells.

    Case Study: Cytotoxicity Assessment
    • IC50 Value : Approximately 15 µM.
    • Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds and heterocyclic structures. Its reactive sites allow for various chemical transformations including:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : The compound can be reduced to yield alcohol derivatives.
  • Substitution Reactions : Chlorine atoms can be substituted with other functional groups via nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The imidazo[1,2-a]pyridine-2-carboxylic acid derivatives exhibit diverse biological and physicochemical properties depending on substituent type and position. Key analogs are compared below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Key Applications/Notes
6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid Cl (6,8), COOH (2) C₈H₄Cl₂N₂O₂ 231.04 72–85* Antiviral/antimicrobial lead
8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid Br (8), CH₃ (6), COOH (2) C₉H₆BrN₂O₂ 252.96 74.4 Cytotoxic agent
6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid Br (6,8), COOH (2) C₈H₄Br₂N₂O₂ 319.94 77.3 High-throughput screening
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid Cl (6), COOH (8) C₈H₅ClN₂O₂ 196.59 N/A Enzyme inhibition studies
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CH₃ (8), COOH (2) C₉H₈N₂O₂ 176.17 20–47† HIV-1 capsid inhibition

*Yields vary based on synthesis method (traditional vs. flow chemistry). †Yield reported for amide derivatives.

Biological Activity

6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine class and is characterized by the presence of two chlorine atoms and a carboxylic acid functional group. The unique structural features of this compound suggest various mechanisms of action, making it a candidate for further research in pharmacology and biochemistry.

  • Molecular Formula : C8H4Cl2N2O2
  • Molecular Weight : 215.04 g/mol
  • Structure : The compound features a fused imidazole and pyridine ring system with dichloro substitutions at the 6 and 8 positions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. It has been shown to interact with various molecular targets, including:

  • Inhibition of Cyclooxygenase-2 (COX-2) : This enzyme plays a critical role in inflammation and pain pathways. In vitro studies have demonstrated that this compound can inhibit COX-2 activity, suggesting potential applications in anti-inflammatory therapies.
  • Antibacterial Activity : Preliminary studies indicate that derivatives of imidazo[1,2-a]pyridine compounds can exhibit antibacterial properties against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The inhibition of virulence factors in H. pylori by these compounds points towards their potential as therapeutic agents against bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
COX-2 InhibitionCompetitive inhibitor
AntibacterialInhibition of H. pylori virulence
Anticancer PotentialInduction of apoptosis

Case Study 1: COX-2 Inhibition

A study conducted by Lumma et al. evaluated the inhibitory effects of various imidazo[1,2-a]pyridine derivatives on COX-2. The results indicated that this compound exhibited significant inhibition with an IC50 value of approximately 7 µM. This suggests its potential utility in developing anti-inflammatory drugs.

Case Study 2: Antimicrobial Activity Against H. pylori

Research focusing on the antibacterial properties of related compounds highlighted the efficacy of imidazo[1,2-a]pyridines against H. pylori. The mechanism involved the disruption of the bacterial secretion system, which is crucial for its virulence. Compounds similar to this compound were identified as potential leads for new antibiotic therapies targeting resistant strains .

Q & A

Q. What are the optimized synthetic routes for 6,8-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid?

The compound can be synthesized via condensation of 2-aminopyridine derivatives with bromopyruvic acid under catalytic conditions. A continuous flow method using dimethylformamide (DMF) at 125°C with p-toluenesulphonic acid (PTSA) as a catalyst achieves higher efficiency (80–90% yield) compared to traditional in-flask methods, minimizing decarboxylation side reactions . Alternative routes include palladium-catalyzed cross-coupling for regioselective chlorination at the 6- and 8-positions, though yields vary depending on solvent polarity and temperature optimization .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., chlorine positions) and aromatic proton environments .
  • FT-IR : Identifies carboxylic acid (C=O stretch at ~1711 cm⁻¹) and imidazo ring vibrations (1628 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly when crystallized from hexane or DMF .

Advanced Research Questions

Q. How does regioselective chlorination at the 6- and 8-positions influence reactivity?

The 6- and 8-chloro substituents enhance electrophilic aromatic substitution (EAS) at the 3-position due to electron-withdrawing effects. Computational DFT studies suggest chlorine atoms alter HOMO-LUMO gaps, favoring nucleophilic attack in cross-coupling reactions . Experimentally, 6,8-dichloro derivatives show higher reactivity in Suzuki-Miyaura couplings compared to mono-chloro analogs .

Q. What methodological approaches resolve contradictions in reported fluorescence properties?

Discrepancies in quantum yield (e.g., 0.45 vs. 0.32 in polar solvents) arise from pH sensitivity and aggregation effects. Standardize measurements in buffered aqueous solutions (pH 7.4) with controlled ionic strength. Time-resolved fluorescence spectroscopy can differentiate static vs. dynamic quenching mechanisms .

Q. How can continuous flow synthesis improve scalability and purity?

A two-step microreactor system combines condensation (125°C, 10 min residence time) and inline saponification (NaOH/EtOH, 60°C) to achieve 85% overall yield with >98% purity. This avoids intermediate isolation, reducing decarboxylation and byproduct formation .

Q. What strategies mitigate solubility challenges in biological assays?

  • Derivatization : Convert the carboxylic acid to methyl esters or amides for enhanced lipid solubility .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Nanoformulation : Encapsulate in PEGylated liposomes for in vivo stability .

Data Analysis & Mechanistic Studies

Q. How to interpret conflicting bioactivity data across structural analogs?

For example, 6,8-dichloro derivatives show 10-fold higher antimicrobial activity than 6-chloro analogs due to increased electrophilicity. Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding affinities (e.g., bacterial Mur ligase). Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. What computational tools predict substituent effects on electronic properties?

  • DFT calculations (Gaussian 09) : Model charge distribution and Fukui indices to identify reactive sites .
  • Molecular dynamics (AMBER) : Simulate solvent interactions and conformational stability of the imidazo ring .

Methodological Challenges

Q. How to address low yields in coupling reactions with bulky aryl groups?

Optimize palladium catalysts (e.g., XPhos Pd G3) and use microwave-assisted heating (120°C, 20 min) to overcome steric hindrance. Monitor reaction progress via LC-MS to identify intermediates and adjust ligand ratios .

Q. What purification techniques resolve co-eluting impurities in HPLC?

  • Two-dimensional chromatography : Combine reverse-phase (C18) and ion-exchange columns for acidic impurities.
  • pH-gradient elution : Adjust mobile phase pH (2.5–6.5) to separate carboxylic acid derivatives .

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